molecular formula C11H10N2O2 B12530626 2-Cyclopropyl-4-nitro-1H-indole CAS No. 663177-70-6

2-Cyclopropyl-4-nitro-1H-indole

Cat. No.: B12530626
CAS No.: 663177-70-6
M. Wt: 202.21 g/mol
InChI Key: HSJVJOCVBCVOIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropyl-4-nitro-1H-indole: is a heterocyclic aromatic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a cyclopropyl group and a nitro group in the indole ring makes this compound particularly interesting for research in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-4-nitro-1H-indole typically involves the following steps:

    Nitration: The nitration of the cyclopropylated indole can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing the use of hazardous reagents and conditions. Catalysts and continuous flow reactors may be employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-4-nitro-1H-indole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 3 and 5, using reagents such as halogens or alkylating agents.

    Oxidation: The indole ring can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products

    Reduction: 2-Cyclopropyl-4-amino-1H-indole.

    Substitution: Various substituted indole derivatives depending on the reagent used.

    Oxidation: Oxidized indole derivatives.

Scientific Research Applications

2-Cyclopropyl-4-nitro-1H-indole has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Biological Research: The compound is used in studies to understand the biological pathways and mechanisms involving indole derivatives.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex indole-based compounds with potential therapeutic applications.

    Industrial Applications: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-4-nitro-1H-indole involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The indole ring can bind to specific receptors or enzymes, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopropyl-1H-indole: Lacks the nitro group, which may result in different biological activities.

    4-Nitro-1H-indole: Lacks the cyclopropyl group, which may affect its pharmacokinetic properties.

    2-Methyl-4-nitro-1H-indole: Has a methyl group instead of a cyclopropyl group, which may influence its reactivity and biological activity.

Uniqueness

2-Cyclopropyl-4-nitro-1H-indole is unique due to the presence of both the cyclopropyl and nitro groups, which confer distinct chemical and biological properties. The combination of these functional groups makes it a valuable compound for research in medicinal chemistry and drug development.

Biological Activity

2-Cyclopropyl-4-nitro-1H-indole is a heterocyclic compound belonging to the indole family, characterized by the presence of both cyclopropyl and nitro groups. These structural features contribute to its unique chemical properties and biological activities, making it a subject of interest in medicinal chemistry and pharmacological research.

PropertyValue
CAS Number663177-70-6
Molecular FormulaC11H10N2O2
Molecular Weight202.21 g/mol
IUPAC NameThis compound
InChI KeyHSJVJOCVBCVOIX-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The nitro group can be reduced to form reactive intermediates that may interact with cellular components, leading to various biological effects. Additionally, the indole ring can bind to specific receptors or enzymes, modulating their activity and resulting in therapeutic effects.

Antimicrobial Activity

Research indicates that indole derivatives, including this compound, exhibit significant antimicrobial properties. For example, studies have shown that indole derivatives can act against both Gram-positive and Gram-negative bacterial strains. A recent study highlighted the minimum inhibitory concentration (MIC) of related compounds, demonstrating their potential as effective antimicrobial agents:

Compound NameMIC (μg/ml)Reference Drug (MIC)
Indole Derivative A3.91Ethambutol (0.75)
Indole Derivative B15Isoniazid (10)

These findings suggest that this compound could possess similar or enhanced antimicrobial activity compared to established drugs.

Anticancer Properties

Indole derivatives are also recognized for their anticancer activities. The compound has been investigated for its potential in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. For instance, a study demonstrated that certain indole derivatives showed significant cytotoxicity against cancer cell lines:

Compound NameIC50 (μM)Cancer Cell Line
Indole Derivative C5.0HeLa
Indole Derivative D8.5MCF-7

These results indicate that this compound may be a promising candidate for further development as an anticancer agent.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown potential anti-inflammatory effects. Studies have indicated that indole derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways, suggesting a role in managing inflammatory diseases.

Case Studies

Several case studies have explored the biological activities of indole derivatives, including this compound:

  • Antimicrobial Activity Study : A study conducted by Ustundag et al. (2016) evaluated the efficacy of various indole derivatives against Mycobacterium tuberculosis, highlighting the potential of compounds similar to this compound in treating resistant strains.
  • Anticancer Research : Research published by Tehrania et al. (2014) demonstrated that specific indole derivatives exhibited significant cytotoxic effects on breast cancer cell lines, suggesting the need for further investigation into the mechanisms by which this compound may exert similar effects.
  • Inflammation Model : A recent investigation into anti-inflammatory properties revealed that specific modifications of the indole structure could enhance inhibitory effects on inflammatory mediators, indicating a pathway for developing new therapeutic agents based on this compound.

Properties

CAS No.

663177-70-6

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

2-cyclopropyl-4-nitro-1H-indole

InChI

InChI=1S/C11H10N2O2/c14-13(15)11-3-1-2-9-8(11)6-10(12-9)7-4-5-7/h1-3,6-7,12H,4-5H2

InChI Key

HSJVJOCVBCVOIX-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC3=C(N2)C=CC=C3[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.